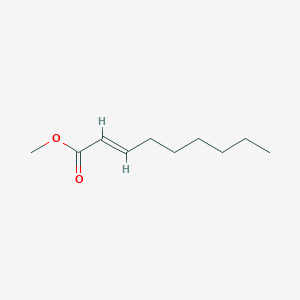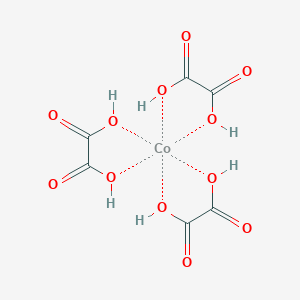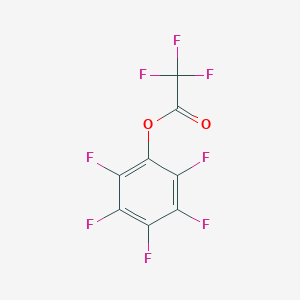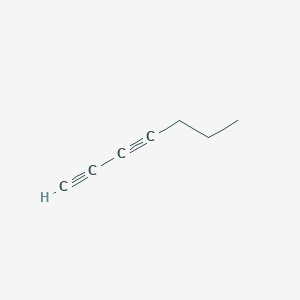
Heptadiyne
Vue d'ensemble
Description
Heptadiyne, specifically 1,6-Heptadiyne, is a compound with the linear formula HC≡C(CH2)3C≡CH . It has a molecular weight of 92.14 .
Synthesis Analysis
Azobenzene (AB) units were successfully introduced into poly(1,6-heptadiyne)s to ensure smooth synthesis of double- and single-stranded poly(1,6-heptadiyne)s (P1 and P2) and simultaneously realize the self-assembly by Grubbs-III catalyst-mediated metathesis cyclopolymerization (CP) of AB-functionalized bis(1,6-heptadiyne) and 1,6-heptadiyne monomers . Another study reported the metathesis cyclopolymerization (MCP) of 1,7-dihalogen-1,6-heptadiyne derivatives using a MoCl5/(n-Bu)4Sn complex catalyst system .Molecular Structure Analysis
The molecular structure of Heptadiyne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis
Heptadiyne is a liquid with a light yellow appearance . It has a molecular weight of 92.14 . The boiling point is between 384.65 and 385.20 K . The flash point is 9 °C / 48.2 °F .Applications De Recherche Scientifique
Electronic Properties and Conductivity : Poly(1,6-heptadiynes) have been shown to exhibit significant conductivity, with applications in electronic materials. For instance, one study demonstrated that poly(1,6-heptadiynes) fibrous non-woven mats have potential for electronic application design due to their conductivity and permittivity characteristics (Magisetty et al., 2019).
Catalysis in Polymerization : Heptadiynes like 1,6-heptadiyne have been used in studies focusing on cyclopolymerization processes, revealing insights into regioselectivity and the role of anionic ligands in catalysis (Naumov & Buchmeiser, 2012).
Polymer Synthesis and Characterization : The polymerization of 1,6-heptadiyne and its characterization through various methods like ultraviolet-visible spectroscopy, conductivity measurements, and cyclic voltammetry are significant for understanding its electroactivity and potential applications (Sivakumar, Gopalan, & Vasudevan, 1999).
Development of Conductive Polymers : Research on poly(1,6-heptadiyne) has led to the development of free-standing polymer films with high electrical conductivity, suggesting applications in conductive materials (Gibson et al., 1983).
Functional Materials Development : Poly(1,6-heptadiyne)-based materials have been explored for applications in areas like liquid crystalline, nonlinear optical, photoconductive, and photorefractive technologies (Gal, Jin, & Choi, 2004).
Oxidative Stability and Conductivity : Studies on the oxidative stability of poly(1,6-heptadiyne) and its conductivity characteristics are crucial for its potential use in various applications (Pochan, Pochan, & Gibson, 1981).
Safety And Hazards
Heptadiyne is considered hazardous. It is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it should be rinsed immediately with plenty of water .
Orientations Futures
The future directions of Heptadiyne research could involve the fabrication of polymeric nanoscale morphologies by polymerization-induced self-assembly (PISA) method . This method predominantly uses radical polymerization processes, such as reversible addition-fragmentation termination (RAFT) polymerization . Metathesis of cyclopolymerization (CP) of terminal 1,6-heptadiynes is one of the most efficient and powerful tools for the synthesis of conjugated polyacetylene .
Propriétés
IUPAC Name |
hepta-1,3-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXILQIPWCHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465319 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadiyne | |
CAS RN |
10313-06-1 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



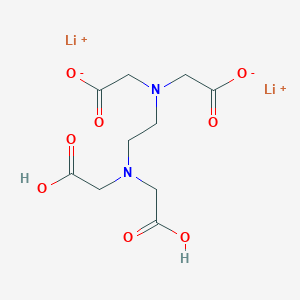
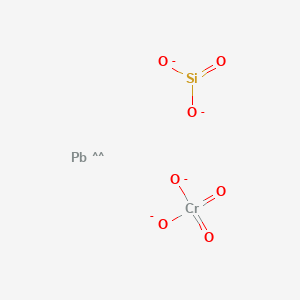
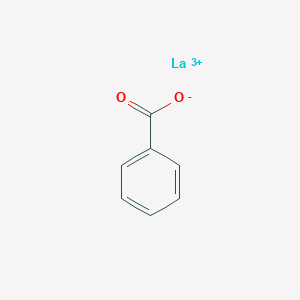
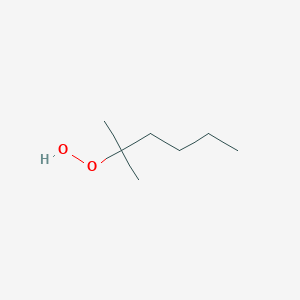
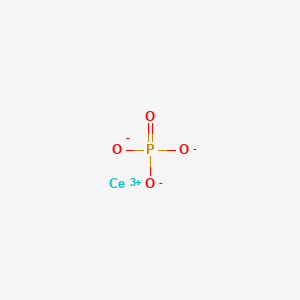
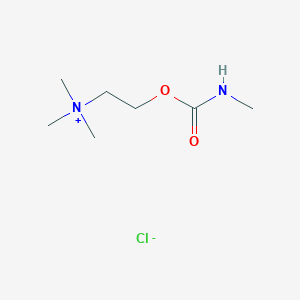
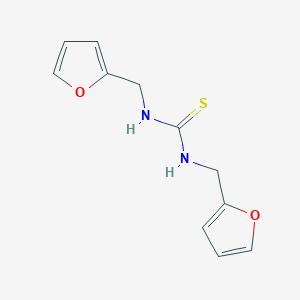
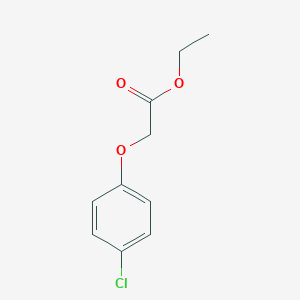
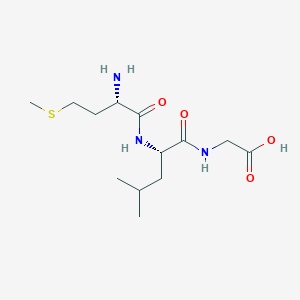
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
